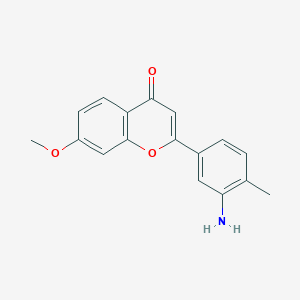
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 3-amino-4-methylphenol with 7-methoxy-4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one, each with unique chemical and biological properties.
Applications De Recherche Scientifique
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one can be compared with other flavonoid compounds, such as quercetin, kaempferol, and luteolin. While these compounds share similar antioxidant and anti-inflammatory properties, 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
- Myricetin
Propriétés
Numéro CAS |
921942-37-2 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-(3-amino-4-methylphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-3-4-11(7-14(10)18)16-9-15(19)13-6-5-12(20-2)8-17(13)21-16/h3-9H,18H2,1-2H3 |
Clé InChI |
VVWYJLCSUCVKAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


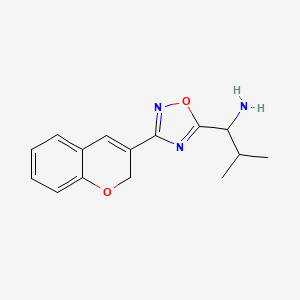



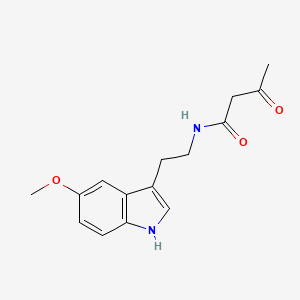
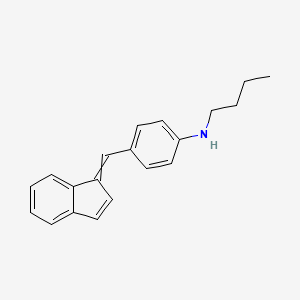

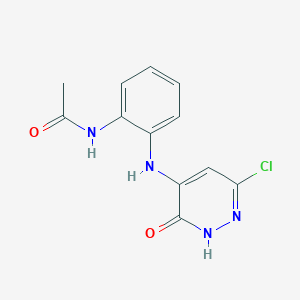

![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)

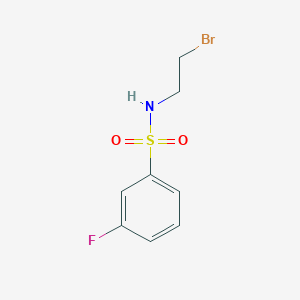
![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)

